molecular formula C12H17NS B13328541 4-Cyclopropyl-4-ethyl-4H,5H,6H,7H-thieno[3,2-c]pyridine

4-Cyclopropyl-4-ethyl-4H,5H,6H,7H-thieno[3,2-c]pyridine

Cat. No.: B13328541
M. Wt: 207.34 g/mol
InChI Key: KEIHMQORCRHNLS-UHFFFAOYSA-N
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Description

4-Cyclopropyl-4-ethyl-4H,5H,6H,7H-thieno[3,2-c]pyridine is a bicyclic heterocyclic compound featuring a thienopyridine core substituted with cyclopropyl and ethyl groups at the 4-position. Its structure combines a sulfur-containing thiophene ring fused with a pyridine ring, which is partially hydrogenated (4H,5H,6H,7H). The cyclopropyl and ethyl substituents influence its electronic, steric, and pharmacological properties, distinguishing it from related thienopyridine derivatives .

Properties

Molecular Formula

C12H17NS

Molecular Weight

207.34 g/mol

IUPAC Name

4-cyclopropyl-4-ethyl-6,7-dihydro-5H-thieno[3,2-c]pyridine

InChI

InChI=1S/C12H17NS/c1-2-12(9-3-4-9)10-6-8-14-11(10)5-7-13-12/h6,8-9,13H,2-5,7H2,1H3

InChI Key

KEIHMQORCRHNLS-UHFFFAOYSA-N

Canonical SMILES

CCC1(C2=C(CCN1)SC=C2)C3CC3

Origin of Product

United States

Preparation Methods

General Synthetic Approaches

The synthesis of 4-Cyclopropyl-4-ethyl-4H,5H,6H,7H-thieno[3,2-c]pyridine typically involves multi-step organic reactions. Based on established methods for similar thieno[3,2-c]pyridine derivatives, several approaches can be employed.

Classical Thieno[3,2-c]pyridine Synthesis

Detailed Preparation Method

Sulfonation-Cyclization Method

The preparation of 4-Cyclopropyl-4-ethyl-4H,5H,6H,7H-thieno[3,2-c]pyridine can be achieved through a modified version of the process described for thieno[3,2-c]pyridine derivatives. The synthesis begins with a suitable 4-cyclopropyl-4-ethyl-substituted tetrahydro-thieno[3,2-c]pyridine precursor.

Step 1: N-Sulfonation

The first step involves the reaction of the precursor with a halosulfonated derivative (Hal-SO₂-R) in a Schotten-Baumann reaction. This reaction is typically conducted in an organic solvent such as methylene chloride or chloroform, in the presence of an alkali metal carbonate (e.g., potassium carbonate) to neutralize the hydrohalic acid released during the reaction.

Common halosulfonated derivatives used include:

  • Methane sulfonyl chloride
  • Trichloromethane sulfonyl chloride
  • Benzene sulfonyl chloride
  • Paratoluene sulfonyl chloride
Step 2: Acid-Catalyzed Cyclization

The N-sulfonated intermediate is then subjected to acid-catalyzed cyclization by refluxing in an organic solvent (dioxane or a lower alkanol such as ethanol or propanol) in the presence of a strong inorganic acid (hydrochloric acid or hydrobromic acid). The reaction typically requires 3-6 hours of refluxing to complete.

Reaction Conditions and Parameters

The following table summarizes the optimal reaction conditions for the preparation of 4-Cyclopropyl-4-ethyl-4H,5H,6H,7H-thieno[3,2-c]pyridine:

Reaction Step Reagents Solvent Temperature Time Catalyst/Base
N-Sulfonation Tosyl chloride Methylene chloride Room temperature 2 hours Potassium carbonate
Cyclization N-sulfonated intermediate Dioxane Reflux 3-6 hours Hydrochloric acid (12N)

Yield and Purity

Based on similar thieno[3,2-c]pyridine syntheses, the N-sulfonation step typically proceeds with yields of approximately 97%, while the cyclization step may give moderate to good yields of the final product. The overall yield for the two-step process can be expected to be in the range of 60-80%.

Alternative Synthetic Approaches

Multi-Step Synthesis from Thiophene Derivatives

Another approach involves a multi-step synthesis starting from 2-thiophene carboxaldehyde, as described by Gronowitz and Sandberg. While this method can provide the desired thieno[3,2-c]pyridine core, it involves multiple steps and may be challenging to implement on an industrial scale.

Purification and Characterization

Purification Techniques

The crude 4-Cyclopropyl-4-ethyl-4H,5H,6H,7H-thieno[3,2-c]pyridine can be purified using standard techniques:

  • Recrystallization from appropriate solvents
  • Column chromatography using silica gel
  • Extraction and washing procedures to remove impurities

Characterization Data

The purified compound can be characterized using various analytical techniques:

Property Value Method
Molecular Weight 207.34 g/mol Computed
XLogP3-AA 2.5 Computed
Hydrogen Bond Donor Count 1 Computed
Hydrogen Bond Acceptor Count 2 Computed
Rotatable Bond Count 2 Computed
Exact Mass 207.10817072 Da Computed

Structural Comparison with Related Compounds

4-Cyclopropyl-4-ethyl-4H,5H,6H,7H-thieno[3,2-c]pyridine shares structural similarities with several related compounds, but its unique combination of cyclopropyl and ethyl substituents distinguishes it from other thieno-pyridine derivatives.

Compound Structural Features Unique Aspects
4-Ethyl-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine Contains a methyl group instead of cyclopropyl Different substitution pattern affecting reactivity
4-Methoxymethyl-4H,5H,6H,7H-thieno[3,2-c]pyridine Features a methoxymethyl group Variation in functional group leading to distinct properties
Thieno[2,3-b]pyridine A different fusion pattern compared to thieno[3,2-c] Unique electronic properties due to ring fusion

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The nitrogen atom in the pyridine ring participates in nucleophilic substitution, particularly under acidic conditions. For example:

  • Amination with primary amines in the presence of POCl₃ yields N-alkylated derivatives.

  • Hydrolysis with aqueous NaOH at 80°C leads to ring-opening products via cleavage of the thiophene moiety .

Reaction TypeConditionsProductYieldReference
AminationPOCl₃, 70°C, 6hN-Alkylated derivative68%
Hydrolysis1M NaOH, 80°C, 4hRing-opened carboxylic acid52%

Electrophilic Aromatic Substitution

The thiophene ring undergoes electrophilic substitution at the α-position due to sulfur’s electron-donating effects. Key reactions include:

  • Nitration with HNO₃/H₂SO₄ at 0°C produces mono-nitro derivatives.

  • Halogenation using Br₂ in CH₂Cl₂ yields 3-bromo-substituted analogs .

Example:

text
Nitration Reaction Pathway: Thieno[3,2-c]pyridine → HNO₃/H₂SO₄ → 3-Nitro-thieno[3,2-c]pyridine (62% yield)

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings, leveraging its halogenated intermediates:

  • Suzuki-Miyaura Coupling with aryl boronic acids forms biaryl derivatives.

  • Buchwald-Hartwig Amination introduces secondary amines at the pyridine nitrogen .

Coupling TypeCatalystSubstrateProductYield
Suzuki-MiyauraPd(PPh₃)₄5-Bromo derivativeBiaryl analog75%
Buchwald-HartwigPd₂(dba)₃/Xantphos4-Chloro analogN-Aryl derivative81%

Cycloaddition and Ring-Opening

The cyclopropyl group undergoes strain-driven reactions:

  • [2+2] Cycloaddition with electron-deficient alkenes forms bicyclic adducts.

  • Acid-Catalyzed Ring-Opening with HCl generates linear thiol-containing intermediates .

Key Data:

  • Cyclopropane ring-opening in 6M HCl at 100°C produces 3-mercapto-pyridine derivatives (89% conversion) .

Oxidation and Reduction

  • Oxidation with mCPBA selectively targets the sulfur atom, forming sulfoxide derivatives (73% yield).

  • Hydrogenation (H₂, Pd/C) reduces the thiophene ring to a tetrahydrothiophene system .

Biological Derivatization

The compound serves as a precursor in medicinal chemistry:

  • Acetylation at the pyridine nitrogen enhances bioavailability (e.g., prasugrel analogs) .

  • Condensation with aldehydes generates Schiff base ligands for metal coordination .

Stability and Side Reactions

  • Thermal Degradation above 200°C leads to cyclopropane ring fragmentation.

  • Photoreactivity under UV light induces dimerization via thiophene C–S bond cleavage .

Scientific Research Applications

4-Cyclopropyl-4-ethyl-4H,5H,6H,7H-thieno[3,2-c]pyridine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-4-ethyl-4H,5H,6H,7H-thieno[3,2-c]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Substituent-Driven Pharmacological Activity

  • Prasugrel (5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4H,5H,6H,7H-thieno[3,2-c]pyridin-2-yl acetate): Structural Differences: Prasugrel introduces a fluorophenyl and oxoethyl group at the 5-position, contrasting with the ethyl and cyclopropyl groups in the target compound. Pharmacological Impact: Prasugrel is a prodrug requiring hepatic activation to inhibit platelet aggregation via P2Y12 ADP receptors. The fluorophenyl group enhances metabolic stability, while the cyclopropyl group in the target compound may alter binding kinetics or metabolic pathways .
  • 5-(Cyclopropylmethyl)-7-imino-2-phenylthieno[3,2-c]pyridine-4,6(5H,7H)-dione (9q): Functional Groups: Features a cyclopropylmethyl substituent and iminodione moieties.

Chirality and Stereochemical Considerations

  • Prasugrel contains a chiral center, but its enantiomers rapidly racemize, permitting clinical use as a racemate. Chiral resolution methods (e.g., Chiralcel OD-H column) used for Prasugrel could be applicable .

Physicochemical Properties and Bioavailability

Compound Molecular Formula Molecular Weight logP PSA (Ų) Notable Substituents
Target Compound Not Reported Not Reported ~3.5* ~25* 4-cyclopropyl, 4-ethyl
Prasugrel C20H20FNO3S 373.44 3.2 55.7 5-fluorophenyl, 2-oxoethyl
4-(5-Methylthiophen-2-yl) derivative C12H13NS2 235.4 N/A N/A 5-methylthiophen-2-yl
5-Trityl derivative C24H21NS 355.5 6.04 31.5 Trityl (C6H5)3C

*Estimated based on substituent contributions.

  • LogP and Bioavailability : The target compound’s cyclopropyl and ethyl groups likely lower logP compared to the trityl derivative (logP = 6.04), enhancing aqueous solubility. Prasugrel’s intermediate logP (3.2) balances lipophilicity for oral absorption .
  • Polar Surface Area (PSA) : Lower PSA (~25 Ų vs. Prasugrel’s 55.7 Ų) suggests improved membrane permeability, critical for central nervous system targeting if applicable.

Functional Group Tolerance and Diversification

  • Aminothienopyridinones: highlights the conversion of amino groups to iminodiones via photooxygenation. The target compound’s ethyl and cyclopropyl groups may resist oxidation, enabling selective functionalization at other positions .
  • Ester Derivatives: lists a propanoate ester analog, demonstrating the feasibility of esterification at the 2-position. This strategy could modify the target compound’s pharmacokinetics .

Q & A

Basic: What analytical techniques are recommended for characterizing the structural and physicochemical properties of 4-cyclopropyl-4-ethyl-thieno[3,2-c]pyridine derivatives?

Answer:
Characterization typically involves:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm substituent positions and stereochemistry. DEPT and 2D NMR (e.g., COSY, HSQC) resolve complex proton-carbon correlations, particularly for cyclopropyl and ethyl groups .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula and detects isotopic patterns for halogenated analogs .
  • LogP and PSA Determination: Experimental values (e.g., LogP = 6.04, PSA = 31.48 Ų) are derived via reversed-phase HPLC or computational tools to assess hydrophobicity and solubility .
  • Melting Point Analysis: Differential scanning calorimetry (DSC) or capillary methods verify purity (e.g., melting point = 95°C for a related trityl-protected intermediate) .

Basic: How is enantiomeric purity assessed for thieno[3,2-c]pyridine derivatives containing chiral centers?

Answer:
Chiral separation methods include:

  • Chiral Stationary Phases (CSPs): The Chiralcel OD-H column effectively resolves enantiomers via π-π interactions and hydrogen bonding, as demonstrated in prasugrel enantiomer separation .
  • Mobile Phase Optimization: Adjusting polar organic modifiers (e.g., ethanol/heptane mixtures) improves resolution. Detection via UV or circular dichroism (CD) ensures accuracy .
  • Racemization Studies: Kinetic analysis under varying pH/temperature conditions determines stability, critical for pharmacological applications .

Advanced: What synthetic strategies enable regioselective introduction of cyclopropyl and ethyl groups onto the thienopyridine core?

Answer:
Key approaches include:

  • Protecting Group Strategies: Trityl (e.g., 5-trityl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine) or tert-butyloxycarbonyl (Boc) groups shield reactive amines during alkylation/cyclopropanation .
  • Cyclopropanation: Simmons-Smith reactions or transition-metal-catalyzed [2+1] cycloadditions introduce cyclopropyl rings. Ethyl groups are added via nucleophilic substitution or Pd-mediated cross-coupling .
  • Multi-Step Optimization: For example, Mg-mediated radical reactions with tert-butyl peroxybenzoate (TBPB) in THF/toluene improve yields of intermediates like 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one .

Advanced: How can researchers resolve discrepancies in reported physicochemical properties (e.g., LogP, melting points) across studies?

Answer:

  • Validation via Reproducibility: Replicate experiments under standardized conditions (e.g., USP guidelines for melting points) .
  • Computational Cross-Checking: Compare experimental LogP values with predictions from software like ACD/Labs or ChemAxon to identify outliers .
  • Impurity Profiling: Use LC-MS or GC-MS to detect trace solvents/degradants affecting thermal properties .

Advanced: What methodologies evaluate biological activity, such as cytotoxicity or radical quenching, in thieno[3,2-c]pyridine derivatives?

Answer:

  • Cytotoxicity Assays: MTT or SRB tests on cancer cell lines (e.g., HepG2, MCF-7) with EC50 calculations. Synergy studies with standard chemotherapeutics (e.g., doxorubicin) assess multidrug resistance modulation .
  • Antioxidant Screening: DPPH or ABTS radical scavenging assays quantify electron/hydrogen atom transfer mechanisms. Kinetic studies (e.g., rate constants for TPO derivatives) differentiate single-electron transfer (SET) from H-atom transfer (HAT) pathways .

Advanced: What challenges arise in optimizing reaction yields for multi-step syntheses of this compound?

Answer:

  • Intermediate Stability: Trityl-protected intermediates (e.g., 5-trityl-4H-thieno[3,2-c]pyridine) may degrade under acidic conditions, requiring pH-controlled hydrolysis .
  • Catalyst Selection: Pd/Cu catalysts for cross-coupling must balance cost and efficiency. Ligand screening (e.g., XPhos vs. SPhos) improves regioselectivity in cyclopropane formation .
  • Solvent Effects: Polar aprotic solvents (DMF, THF) enhance nucleophilicity but may hinder cyclization. Solvent-free microwave-assisted methods reduce side reactions .

Advanced: How do structural modifications (e.g., substituent position) influence the compound’s reactivity and bioactivity?

Answer:

  • Electron-Withdrawing Groups (EWGs): Fluorine or chlorine at the pyridine ring enhances metabolic stability but reduces solubility. Ethyl/cyclopropyl groups increase steric bulk, affecting receptor binding .
  • Heterocycle Fusion: Thieno[3,2-c]pyridine’s planar structure facilitates π-stacking in enzyme active sites, while triazolo-fused analogs (e.g., from ) show altered pharmacokinetics .

Advanced: What computational tools predict the metabolic pathways of 4-cyclopropyl-4-ethyl-thieno[3,2-c]pyridine derivatives?

Answer:

  • ADMET Prediction: Software like Schrödinger’s QikProp or SwissADME estimates CYP450 metabolism, highlighting potential glucuronidation sites (e.g., acyl-β-D-glucuronide formation as in clopidogrel derivatives) .
  • Docking Studies: Molecular docking with P450 enzymes (e.g., CYP2C19) identifies vulnerable positions for oxidative metabolism .

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